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Compound of Interest

Compound Name: Boc-Tyr-OtBu

Cat. No.: B2714540

Spectroscopic Data Sheet: Boc-Tyr-OtBu

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tH NMR and 3C NMR
spectroscopic data for N-a-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester (Boc-Tyr-OtBu).
This document is intended to serve as a valuable resource for researchers and professionals
involved in peptide synthesis, drug discovery, and quality control, where the accurate
characterization of protected amino acids is paramount.

Chemical Structure

The chemical structure of Boc-Tyr-OtBu is presented below, with key atoms numbered for
clear correlation with the NMR data provided in the subsequent sections.
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Figure 1: Chemical structure of Boc-Tyr-OtBu with atom numbering.
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'H NMR Spectroscopic Data

The H NMR spectrum of Boc-Tyr-OtBu was recorded in Chloroform-d (CDCIs). The chemical
shifts (&) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the
coupling constants (J) are in Hertz (Hz).

Chemical Shift (9,

Protons Multiplicity Integration
ppm)
Boc (9H) 1.42 s oH
OtBu (9H) 1.42 s 9H
CB-H 2.95 d 2H
Ca-H 4.39 dd 1H
NH 5.01 d 1H
OH 6.15 S 1H
Ce-H 6.70 d 2H
Co-H 7.00 d 2H

13C NMR Spectroscopic Data

The experimental 13C NMR data for Boc-Tyr-OtBu is not readily available in the surveyed
literature. The following table presents estimated chemical shifts based on the analysis of
structurally related compounds, namely N-Boc-L-tyrosine and other tert-butyl esters. These
values are intended to serve as a reference and may differ from experimentally determined
shifts.
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Carbon Atom Estimated Chemical Shift (d, ppm)
Boc Group

C(CHs)3 28.3

C(CH3)3 80.0

C=0 155.5

Tyrosine Core

CB 375
Ca 55.0

Co 115.4
Cy 128.0
Ce 130.3
ct 155.0
C' (Ester C=0) 1715

tert-Butyl Ester

C(CHs)3 28.1

C(CHs)3 82.0

Experimental Protocols

The following is a generalized protocol for the acquisition of *H and *C NMR spectra for Boc-
Tyr-OtBu and similar compounds.

1. Sample Preparation:
e 1H NMR: Accurately weigh 5-10 mg of the solid Boc-Tyr-OtBu sample.

e 13C NMR: Accurately weigh 20-30 mg of the solid Boc-Tyr-OtBu sample.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls) in a
clean, dry 5 mm NMR tube.

Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid
dissolution.

If the deuterated solvent does not contain an internal standard, add a small amount of
tetramethylsilane (TMS) as a reference (0 ppm).

. NMR Data Acquisition:
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
'H NMR Spectroscopy:

o Pulse Program: A standard single-pulse experiment (e.g., zg30).

[e]

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

o

Pulse Width: A 30-45 degree pulse is typically sufficient.

[¢]

Relaxation Delay: A delay of 1-5 seconds between scans.

[e]

Number of Scans: A sufficient number of scans should be acquired to achieve an
adequate signal-to-noise ratio (typically 8-16 scans).

B3C NMR Spectroscopy:

o Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for
each carbon.

o Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

o Relaxation Delay: A longer delay of 2-10 seconds is recommended due to the longer
relaxation times of quaternary carbons.

o Number of Scans: A significantly larger number of scans is required compared to *H NMR
due to the low natural abundance of 13C (typically several hundred to thousands of scans).
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3. Data Processing:

e The acquired Free Induction Decay (FID) should be processed using appropriate NMR
software.

e The processing steps include:

Fourier Transformation: To convert the time-domain data to the frequency domain.

[¢]

[e]

Phase Correction: To ensure all peaks are in the absorptive phase.

Baseline Correction: To obtain a flat baseline.

[e]

(¢]

Referencing: The chemical shifts should be referenced to the internal standard (TMS at
0.00 ppm).

NMR Analysis Workflow

The general workflow for the NMR analysis of a small molecule like Boc-Tyr-OtBu is depicted
in the following diagram.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2714540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2714540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

(

Weigh Sample

)

\ 4

(

Dissolve in
Deuterated Solvent

\4

Transfer to
NMR Tube

Data Acquisition

Place in
NMR Spectrometer

Setup Experiment
(*H or 12C)

Acquire FID

Data Pr"cessing

Fourier Transform

\ 4

Phase Correction

\ 4

Baseline Correction

\ 4

TN N 7N N YN YN Y

Referencing

— N N

Spectral‘;-\nalysis

Peak Picking

\ 4

Integration
(*H NMR)

\ 4

Signal Assignment

4

TN N YN Y

Reporting

— N N

Click to download full resolution via product page

Figure 2: General workflow for NMR analysis.
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 To cite this document: BenchChem. [1H NMR and 13C NMR spectroscopic data for Boc-Tyr-
OtBu]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2714540#1h-nmr-and-13c-nmr-spectroscopic-data-
for-boc-tyr-otbul]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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